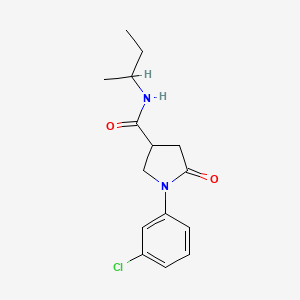
N-(sec-butyl)-1-(3-chlorophenyl)-5-oxo-3-pyrrolidinecarboxamide
Übersicht
Beschreibung
N-(sec-butyl)-1-(3-chlorophenyl)-5-oxo-3-pyrrolidinecarboxamide, also known as SNC80, is a synthetic compound that belongs to the class of opioid receptor agonists. It was developed as a potential analgesic drug with reduced side effects compared to traditional opioids. SNC80 has been extensively studied for its pharmacological properties and is used as a research tool to understand the opioid system and its role in pain management.
Wirkmechanismus
N-(sec-butyl)-1-(3-chlorophenyl)-5-oxo-3-pyrrolidinecarboxamide exerts its pharmacological effects by binding to the delta opioid receptor and activating downstream signaling pathways. The activation of the delta opioid receptor leads to the inhibition of neurotransmitter release and the modulation of neuronal excitability, resulting in analgesia. This compound has been shown to be a highly selective agonist of the delta opioid receptor, with little or no activity at the mu and kappa opioid receptors.
Biochemical and Physiological Effects:
This compound produces a range of biochemical and physiological effects in the body, including analgesia, sedation, and respiratory depression. It has been shown to be effective in reducing pain in animal models of acute and chronic pain, and may have potential as a treatment for neuropathic pain. This compound has also been shown to produce anticonvulsant effects and to modulate the immune system.
Vorteile Und Einschränkungen Für Laborexperimente
N-(sec-butyl)-1-(3-chlorophenyl)-5-oxo-3-pyrrolidinecarboxamide has several advantages as a research tool, including its high potency and selectivity for the delta opioid receptor, and its ability to produce analgesia without the side effects associated with traditional opioids. However, there are also limitations to the use of this compound in laboratory experiments. The synthesis of this compound is complex and requires specialized equipment and expertise, and the compound may be difficult to obtain in large quantities. In addition, this compound may produce off-target effects at high concentrations, which could complicate the interpretation of experimental results.
Zukünftige Richtungen
There are several potential future directions for research on N-(sec-butyl)-1-(3-chlorophenyl)-5-oxo-3-pyrrolidinecarboxamide. One area of interest is the development of this compound analogs with improved pharmacological properties, such as increased potency or reduced side effects. Another area of research is the investigation of the role of the delta opioid receptor in pain management and other physiological processes. Finally, this compound may have potential as a therapeutic agent for the treatment of pain and other conditions, and further research is needed to explore its clinical potential.
Wissenschaftliche Forschungsanwendungen
N-(sec-butyl)-1-(3-chlorophenyl)-5-oxo-3-pyrrolidinecarboxamide is widely used in scientific research to understand the opioid system and its role in pain management. It is a potent and selective agonist of the delta opioid receptor, which is one of the three major opioid receptors in the body. This compound has been shown to produce analgesic effects in animal models of pain and has been used to study the mechanisms of opioid tolerance and dependence.
Eigenschaften
IUPAC Name |
N-butan-2-yl-1-(3-chlorophenyl)-5-oxopyrrolidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19ClN2O2/c1-3-10(2)17-15(20)11-7-14(19)18(9-11)13-6-4-5-12(16)8-13/h4-6,8,10-11H,3,7,9H2,1-2H3,(H,17,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQZUQIGVQGMEBG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NC(=O)C1CC(=O)N(C1)C2=CC(=CC=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.77 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



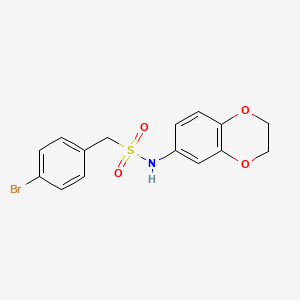
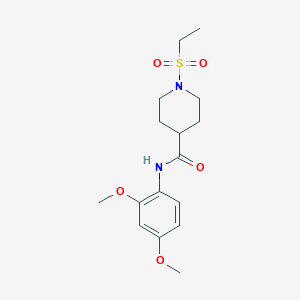
![N-(3-hydroxyphenyl)-2-{[5-(2-methoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4428290.png)
![2-{[4-allyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-(2,3-dimethylphenyl)acetamide](/img/structure/B4428305.png)
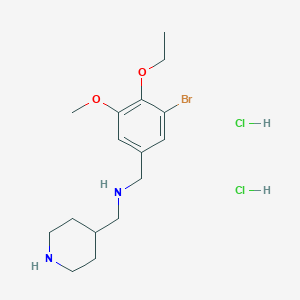
![N-ethyl-2-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]propanamide](/img/structure/B4428307.png)
![3-({[(1-methyl-1H-imidazol-2-yl)thio]acetyl}amino)benzoic acid](/img/structure/B4428313.png)
![2-methyl-1-[4-(4-morpholinylsulfonyl)benzoyl]indoline](/img/structure/B4428315.png)
![4-(4-methoxyphenyl)-4-oxo-N-[1-(3-phenylpropyl)-3-piperidinyl]butanamide](/img/structure/B4428319.png)
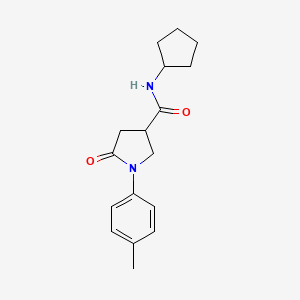
![{4-[(4-chlorobenzyl)oxy]benzyl}(4-piperidinylmethyl)amine dihydrochloride](/img/structure/B4428336.png)
![9-(2-furylmethyl)-3-(3-hydroxypropyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B4428346.png)
![N-(4-{[4-(2,3-dimethylphenyl)-1-piperazinyl]carbonyl}phenyl)-N-methylethanesulfonamide](/img/structure/B4428348.png)
![1-[(1,1-dimethyl-2-propyn-1-yl)oxy]-3-[4-(2-fluorophenyl)-1-piperazinyl]-2-propanol dihydrochloride](/img/structure/B4428350.png)